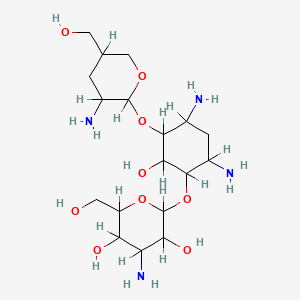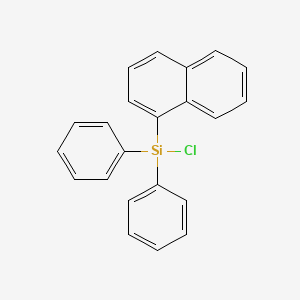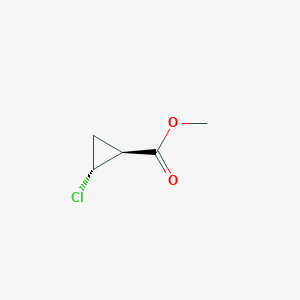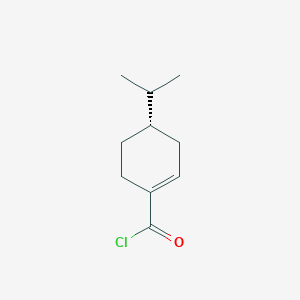![molecular formula C29H26N2O B14475490 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane CAS No. 66145-67-3](/img/structure/B14475490.png)
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro and an oxaspiro ring, adorned with phenyl groups at various positions. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane typically involves a multi-step process. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by the reaction with hydrazine hydrate. This process results in the formation of pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with an HCl/AcOH mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparación Con Compuestos Similares
4,7-Diazaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different functional groups.
Tetraphenylcyclopentadienone: A compound with a similar phenyl-substituted structure but different core ring systems.
Uniqueness: 4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane stands out due to its combination of diazaspiro and oxaspiro rings, along with the presence of multiple phenyl groups. This unique structure imparts
Propiedades
Número CAS |
66145-67-3 |
|---|---|
Fórmula molecular |
C29H26N2O |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4,5,6,8-tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane |
InChI |
InChI=1S/C29H26N2O/c1-5-13-23(14-6-1)27-29(21-22-29)30(25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)31(32-27)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
Clave InChI |
QVNUJRDCLIUMQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C(ON(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)










![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
